1-(4-(Azetidin-3-yloxy)phenyl)ethanone hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-(Azetidin-3-yloxy)phenyl)ethanone hydrochloride is a chemical compound with the molecular formula C11H14ClNO2 and a molecular weight of 227.69 g/mol . This compound is primarily used in research and development within the fields of chemistry and pharmacology. It is known for its unique structure, which includes an azetidine ring, making it a valuable building block in synthetic chemistry.
Preparation Methods
The synthesis of 1-(4-(Azetidin-3-yloxy)phenyl)ethanone hydrochloride typically involves the reaction of 4-hydroxyacetophenone with azetidine under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF). The product is then purified and converted to its hydrochloride salt form .
Industrial production methods for this compound are not widely documented, but they likely follow similar synthetic routes with optimizations for scale, yield, and purity.
Chemical Reactions Analysis
1-(4-(Azetidin-3-yloxy)phenyl)ethanone hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohols.
Common reagents and conditions used in these reactions include organic solvents like ethanol, methanol, and dichloromethane, as well as catalysts like palladium on carbon for hydrogenation reactions.
Scientific Research Applications
1-(4-(Azetidin-3-yloxy)phenyl)ethanone hydrochloride has several scientific research applications:
Chemistry: It serves as a building block in the synthesis of more complex molecules, particularly in the development of heterocyclic compounds.
Biology: This compound is used in the study of enzyme interactions and as a probe in biochemical assays.
Medicine: Research into its potential therapeutic applications includes its use as a precursor in the synthesis of pharmaceutical agents.
Mechanism of Action
The mechanism of action of 1-(4-(Azetidin-3-yloxy)phenyl)ethanone hydrochloride is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its azetidine ring. This interaction can modulate biochemical pathways, leading to various biological effects .
Comparison with Similar Compounds
1-(4-(Azetidin-3-yloxy)phenyl)ethanone hydrochloride can be compared to other similar compounds, such as:
1-(4-(Azetidin-1-yl)phenyl)ethanone: This compound has a similar structure but with a different substitution pattern on the azetidine ring.
4-(Azetidin-3-yl)benzonitrile hydrochloride: Another compound with an azetidine ring, used in similar research applications.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C11H14ClNO2 |
---|---|
Molecular Weight |
227.69 g/mol |
IUPAC Name |
1-[4-(azetidin-3-yloxy)phenyl]ethanone;hydrochloride |
InChI |
InChI=1S/C11H13NO2.ClH/c1-8(13)9-2-4-10(5-3-9)14-11-6-12-7-11;/h2-5,11-12H,6-7H2,1H3;1H |
InChI Key |
KGFGCHMIFMXABD-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)OC2CNC2.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.